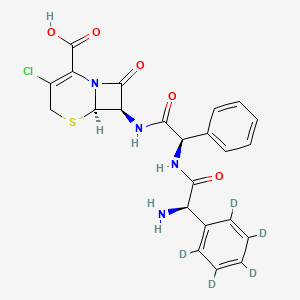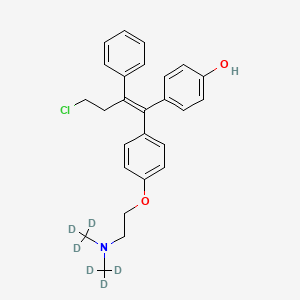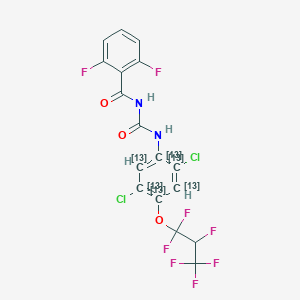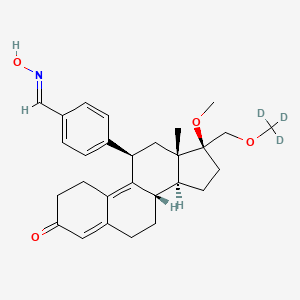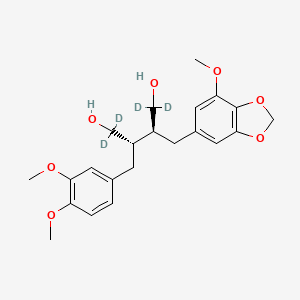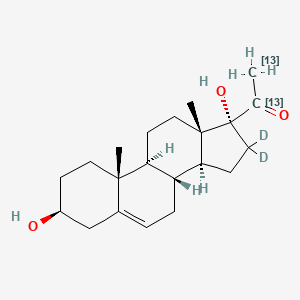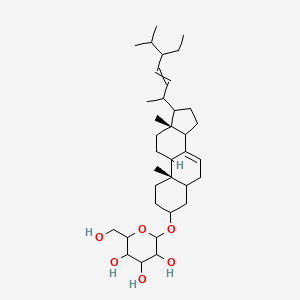
3-O-beta-D-Glucopyranosylspinasterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-beta-D-Glucopyranosylspinasterol is a naturally occurring glycoside compound. It is a derivative of spinasterol, a phytosterol found in various plant species. The compound is characterized by the attachment of a glucose molecule to the spinasterol structure, specifically at the 3-O position. This modification imparts unique biological properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-beta-D-Glucopyranosylspinasterol typically involves the glycosylation of spinasterol. One common method is the chemo-enzymatic synthesis, which utilizes glycosidases to catalyze the attachment of the glucose molecule to the spinasterol. This method is preferred due to its specificity and efficiency .
Industrial Production Methods
Industrial production of this compound often employs large-scale enzymatic processes. These processes utilize bioreactors to maintain optimal conditions for the glycosidase enzymes, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-O-beta-D-Glucopyranosylspinasterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the sterol backbone, potentially altering its biological properties.
Substitution: Substitution reactions can introduce different functional groups to the compound, enhancing its versatility in various applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit unique biological activities, making them valuable in research and industrial applications .
Applications De Recherche Scientifique
3-O-beta-D-Glucopyranosylspinasterol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-O-beta-D-Glucopyranosylspinasterol involves its interaction with cell membranes and various molecular targets. The glucose moiety enhances the compound’s solubility and bioavailability, allowing it to interact more effectively with biological membranes. This interaction can modulate membrane fluidity and permeability, influencing various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-Sitosterol-3-O-D-Glucopyranoside: Similar in structure, this compound also exhibits estrogenic properties and stimulates glucose utilization in skeletal muscle cells.
3-O-beta-D-Glucopyranosyl platycodigenin: Known for its amphiphilic structure, this compound enhances cell membrane permeability and promotes drug delivery.
Uniqueness
3-O-beta-D-Glucopyranosylspinasterol is unique due to its specific glycosylation pattern, which imparts distinct biological properties.
Propriétés
Formule moléculaire |
C35H58O6 |
|---|---|
Poids moléculaire |
574.8 g/mol |
Nom IUPAC |
2-[[(10S,13R)-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-9,11,20-24,26-33,36-39H,7,10,12-19H2,1-6H3/t21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32?,33?,34-,35+/m0/s1 |
Clé InChI |
ITYGLICZKGWOPA-DELWOBSHSA-N |
SMILES isomérique |
CCC(C=CC(C)C1CCC2[C@@]1(CCC3C2=CCC4[C@@]3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
SMILES canonique |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(1,3-Benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B15145473.png)
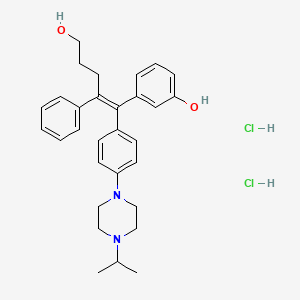
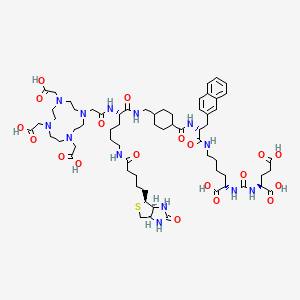
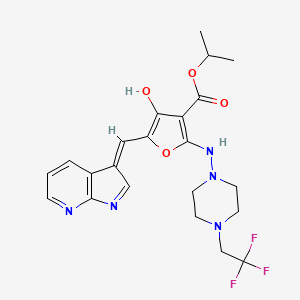
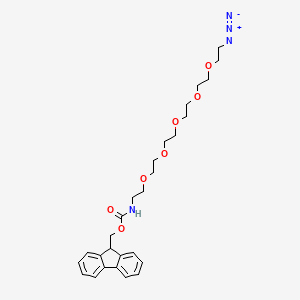
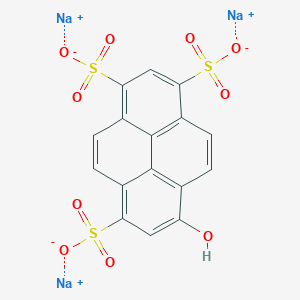
![N'-(7-Fluoro-1-(hydroxymethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B15145503.png)
